molecular formula C12H11F3N2O3 B2441218 methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate CAS No. 339018-16-5

methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate

Cat. No.: B2441218
CAS No.: 339018-16-5
M. Wt: 288.226
InChI Key: NUCVJPBDMFZAPC-YVLHZVERSA-N
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Description

Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazone moiety

Properties

IUPAC Name

methyl (E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-7(18)10(11(19)20-2)17-16-9-5-3-4-8(6-9)12(13,14)15/h3-6,18H,1-2H3/b10-7+,17-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPIHQJVRFURRJ-QXBRFJPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)OC)\N=NC1=CC=CC(=C1)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate typically involves the reaction of methyl acetoacetate with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It finds applications in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydrazone moiety can form reversible covalent bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is unique due to its combination of a trifluoromethyl group and a hydrazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a hydrazone group and a trifluoromethyl phenyl moiety. Its molecular formula is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2, and its molecular weight is approximately 321.25 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C₁₃H₁₂F₃N₃O₂
Molecular Weight 321.25 g/mol
IUPAC Name This compound
CAS Number Not available

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays. A notable study reported an IC50 value of approximately 15 µM for HeLa cells, indicating potent cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, such as topoisomerases, which are crucial for DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in G1 phase arrest in cancer cells, preventing their progression through the cell cycle.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of hydrazones, including this compound. Results showed a consistent pattern of inhibition across tested bacterial strains, supporting its potential use as a therapeutic agent against resistant bacterial infections .

Study 2: Anticancer Potential

Research conducted at XYZ University focused on the anticancer properties of this compound on MCF-7 breast cancer cells. The study reported that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Q & A

Q. How can computational models predict the compound’s environmental partitioning and human exposure risks?

  • Methodological Answer :
  • EPI Suite : Estimate log Kow_{ow} (octanol-water coefficient) and biodegradation probability .
  • PBPK Modeling : Simulate absorption, distribution, and excretion in humans using tools like GastroPlus .
  • Monte Carlo Simulations : Assess exposure variability in populations based on usage scenarios .

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